molecular formula C13H15N3O2 B2859248 N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-3-carboxamide CAS No. 2034289-60-4

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-3-carboxamide

Cat. No.: B2859248
CAS No.: 2034289-60-4
M. Wt: 245.282
InChI Key: FOXDYNRALDGJKU-UHFFFAOYSA-N
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Description

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-3-carboxamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazolopyran core. One common synthetic route includes the cyclization of a suitable precursor, followed by the introduction of the furan-3-carboxamide moiety. Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in achieving high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-3-carboxamide can be used as a tool to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.

Medicine: The compound has shown promise in medicinal chemistry, where it can be used as a lead compound for drug discovery. Its potential pharmacological activities, such as anti-inflammatory, antioxidant, and anticancer properties, make it a valuable candidate for further research and development.

Industry: In the industrial sector, this compound can be utilized in the development of new materials and catalysts. Its unique properties can enhance the performance of various industrial processes and products.

Mechanism of Action

The mechanism by which N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(naphthalen-1-yl)acetamide

  • N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)cyclopentanecarboxamide

Uniqueness: N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-3-carboxamide stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular architecture distinguishes it from other similar compounds, making it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-16-12(10-3-2-4-11(10)15-16)7-14-13(17)9-5-6-18-8-9/h5-6,8H,2-4,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXDYNRALDGJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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